Propyl 1-aminocyclopropanecarboxylate
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Overview
Description
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with propanol and the amino group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-amino-, propyl ester can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-amino-, propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-amino-, propyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-amino-, propyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It is involved in pathways related to amino acid metabolism and synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A precursor in the biosynthesis of ethylene in plants.
Cyclopropanecarboxylic Acid: A simpler analog without the amino and ester groups.
Uniqueness
Cyclopropanecarboxylic acid, 1-amino-, propyl ester is unique due to its combined structural features of a cyclopropane ring, an amino group, and an ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
104544-05-0 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
propyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |
InChI Key |
ONNCENWIDSAVKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1(CC1)N |
Canonical SMILES |
CCCOC(=O)C1(CC1)N |
Origin of Product |
United States |
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